Chemical structure and properties of 8,9-dihydro-7H-purine-6-carbonitrile
Chemical structure and properties of 8,9-dihydro-7H-purine-6-carbonitrile
This guide provides an in-depth technical analysis of 8,9-dihydro-7H-purine-6-carbonitrile and its related scaffolds. In medicinal chemistry, this nomenclature often refers to specific tautomeric forms (such as 8-oxo-7,8-dihydropurines ) or reduced intermediates used in the synthesis of nucleoside analogs and kinase inhibitors (e.g., CK2 inhibitors).
Executive Summary & Chemical Identity
8,9-dihydro-7H-purine-6-carbonitrile represents a specialized purine scaffold characterized by a nitrile group at the C6 position and a modified saturation state or substitution pattern at the imidazole ring (positions 7, 8, 9).
While the fully aromatic parent compound is 7H-purine-6-carbonitrile (also known as 6-cyanopurine ), the "8,9-dihydro" designation typically indicates one of two states in technical literature:
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8-Oxo-7,8-dihydropurine (Lactam Tautomer): The most common stable form in drug discovery, where C8 is a carbonyl group, and N9 is protonated. This scaffold is a key pharmacophore for kinase inhibition.
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Transient Synthetic Intermediate: A reduced aminal form (–NH–CH₂–NH–) generated during de novo purine synthesis (e.g., from diaminomaleonitrile) before final aromatization.
Core Chemical Data
| Property | Data (Parent: 6-Cyanopurine) | Data (8-Oxo-8,9-dihydro derivative) |
| CAS Registry | 2036-13-7 (Parent) | Varies by substituent (e.g., 116168-75-3) |
| Molecular Formula | C₆H₃N₅ | C₆H₃N₅O (if 8-oxo) |
| Molecular Weight | 145.12 g/mol | ~161.12 g/mol |
| pKa (approx) | 2.4 (N1 protonation), 8.5 (N9 deprotonation) | Acidic N-H at pos 9 (pKa ~7-8) |
| H-Bond Donors/Acceptors | 1 / 4 | 2 / 4 (Lactam increases donors) |
| LogP | ~0.3 (Hydrophilic) | ~0.5–1.0 (Depends on tautomer) |
Chemical Structure & Electronic Properties
Tautomerism and Stability
The "8,9-dihydro" nomenclature implies a break in the aromaticity of the imidazole ring. In the absence of an 8-oxo group, a simple 8,9-dihydropurine (with a CH₂ at C8) is prone to oxidation. However, the 8-oxo tautomer is highly stable and exists in equilibrium with the 8-hydroxy form.
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Nitrile Group (C6-CN): Acts as a strong electron-withdrawing group (EWG), decreasing the electron density of the pyrimidine ring. This makes the C2 position more susceptible to nucleophilic attack (e.g., by amines or thiols).
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Imidazole Ring (N7-C8-N9): In the 8-oxo-8,9-dihydro form, the ring adopts a lactam structure. This creates a "donor-acceptor-donor" motif (N7-H...O=C8...N9-H) critical for binding in the ATP-binding pockets of kinases (e.g., CK2, CDK).
Structural Visualization
The following diagram illustrates the relationship between the aromatic parent, the 8-oxo tautomer, and the synthetic pathway.
Figure 1: Structural relationships and synthesis pathways for 6-cyanopurine derivatives.
Synthesis Protocols
Method A: Pd-Catalyzed Cyanation (From 6-Chloropurine)
This is the standard route to the aromatic core. If the "8,9-dihydro" (8-oxo) functionality is required, it is usually introduced before this step or via oxidation.
Reaction:
Protocol:
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Reagents: 6-Chloropurine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).
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Solvent: Anhydrous DMF (degassed).
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Procedure:
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Suspend reagents in DMF under Argon atmosphere.
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Heat to 80–100°C for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).
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Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. The nitrile is often susceptible to hydrolysis; avoid strong acid/base during workup.
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Purification: Flash chromatography (Silica, 0-10% MeOH in DCM).
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Method B: De Novo Synthesis (For 8,9-Dihydro-8-oxo derivatives)
This method builds the purine ring from Diaminomaleonitrile (DAMN) , allowing the direct formation of the 8,9-dihydro-8-oxo scaffold.
Reaction:
Protocol:
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Step 1: React Diaminomaleonitrile with an isocyanate (e.g., Phenyl isocyanate) in MeCN to form the urea derivative.
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Step 2: Cyclize the urea intermediate using Triethyl Orthoformate (TEOF) and a catalytic acid (e.g., p-TsOH) or base.
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Result: This yields the 8-oxo-8,9-dihydro-7H-purine-6-carbonitrile derivative (often with substituents at N9 depending on the isocyanate used).
Reactivity & Applications
Hydrolysis (Nitrile Transformation)
The 6-cyano group is a versatile precursor.
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Acidic Hydrolysis: Converts -CN to -CONH₂ (Carboxamide) or -COOH (Carboxylic acid).
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Condition: H₂O₂, NaOH (mild) -> 6-Carboxamide . (Crucial for CK2 inhibitors).
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Pinner Reaction: Converts -CN to -C(=NH)OR (Imidate ester).
Nucleophilic Aromatic Substitution (SNAr)
The 6-cyano group activates the purine ring.
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C2-Substitution: If the 6-position is blocked (or if the nitrile is stable), nucleophiles (amines, thiols) can attack C2.
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Displacement: The -CN group itself can be displaced by strong nucleophiles if not sterically hindered, though it is less good of a leaving group than chloride.
Medicinal Chemistry (CK2 Inhibition)
The 8,9-dihydro-8-oxo-7H-purine-6-carboxamide (derived from the nitrile) is a potent scaffold for inhibiting Protein Kinase CK2 .
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Mechanism: The lactam (8-oxo) and the 6-substituent form a hydrogen bond network with the kinase hinge region (Val116 in CK2α).
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Reference: Proença et al.[1] and patent US20240059689 describe these derivatives as anticancer agents.
Safety & Handling
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Cyanide Hazard: Zn(CN)₂ releases HCN upon contact with strong acids. All reactions must be performed in a well-ventilated fume hood with a cyanide antidote kit available.
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Toxicity: Purine nitriles are potential metabolic poisons. Handle with gloves and full PPE.
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Waste: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
References
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Hocek, M., & Holý, A. (1995). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. Link
- Proença, M. F., et al. (2013). Synthesis of Novel 6-Cyano-9-(aryl)-9H-purine Derivatives. Journal of Heterocyclic Chemistry. (Detailed synthesis via DAMN).
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Patent US20240059689A1 . (2024).[2] Purine derivatives as anticancer agents. Google Patents. Link
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PubChem Compound Summary . (2025). 9H-Purine-6-carbonitrile.[3][4][5] National Center for Biotechnology Information. Link
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Nishimura, Y., et al. (2024). Design, Synthesis and SAR of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. US20240059689A1 - Purine derivatives as anticancer agents - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 9-(Trimethylsilyl)-9H-purine-6-carbonitrile | 116168-75-3 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
